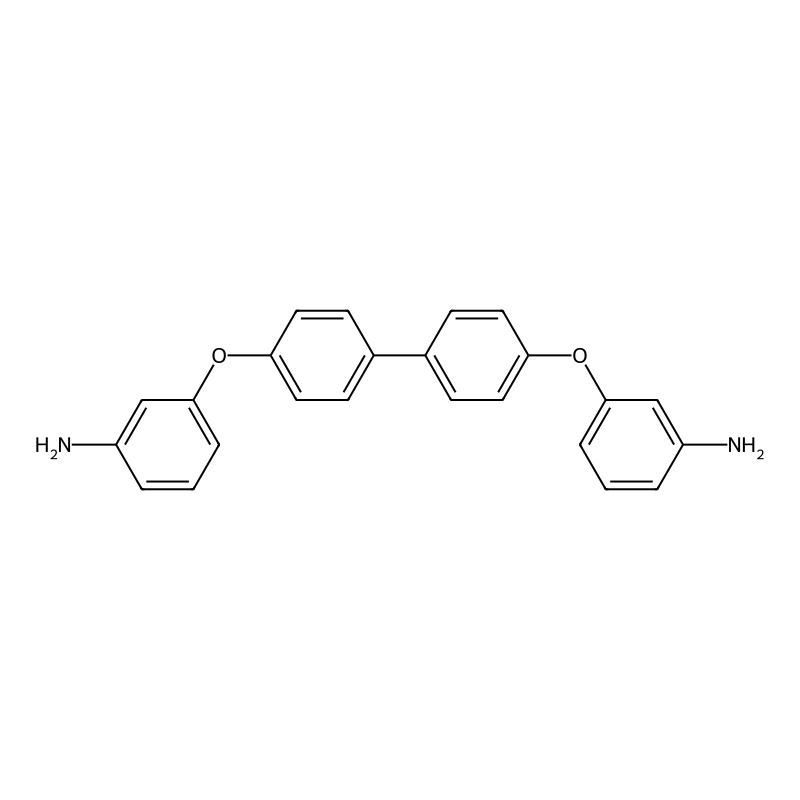

4,4'-Bis(3-aminophenoxy)biphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polyimide and Polymer Synthesis

BPAP primarily finds application in scientific research as a monomer for the synthesis of polyimides and other high-performance polymers. These polymers possess desirable properties, including:

- Excellent thermal stability: Able to withstand high temperatures without degradation, making them suitable for demanding applications [].

- Superior mechanical strength: Possess high resistance to deformation and stress, crucial for structural integrity [].

- Enhanced chemical resistance: Exhibit resistance to a wide range of chemicals, making them ideal for harsh environments [].

By incorporating BPAP into the polymer backbone, researchers can tailor these properties to specific research needs. This allows for the development of novel materials for various applications, such as:

- Gas separation membranes for efficient separation of gases in industrial processes [].

- High-performance composites for aerospace and automotive components due to their lightweight and robust nature [, ].

- Electronic components with improved heat resistance and electrical insulation properties [].

Catalyst for Reduction Reactions

Beyond polymer synthesis, BPAP exhibits potential as a catalyst for reduction reactions. Studies have shown its effectiveness in converting:

4,4'-Bis(3-aminophenoxy)biphenyl, also known as 43BAPOBP, has the chemical formula C24H20N2O2 and a molecular weight of 368.44 g/mol. It features a biphenyl structure with two 3-aminophenoxy groups attached at the para positions. This compound appears as a white to reddish-yellow powder or crystal and has a melting point of approximately 147 °C .

- Formation of Imines: It reacts with aldehydes to produce imines, which can be utilized in various applications including sensor technology .

- Polymerization: This compound serves as a precursor for polyimides that exhibit high thermal and chemical resistance. The polyimides derived from it can form shape memory films capable of returning to their original shape upon heating .

While specific biological activity data for 4,4'-Bis(3-aminophenoxy)biphenyl is limited, compounds in this class are often evaluated for their potential toxicity and biocompatibility. General safety data indicates that it may cause skin and eye irritation upon contact . Further studies would be required to establish any therapeutic or toxicological profiles.

The synthesis of 4,4'-Bis(3-aminophenoxy)biphenyl typically involves several steps:

- Starting Materials: The synthesis begins with biphenol and 3-nitrochlorobenzene.

- Reflux Reaction: These materials are mixed with a salt-forming agent in a strong-polarity aprotic solvent under nitrogen protection. The mixture is refluxed at temperatures between 130-140 °C for several hours.

- Reduction Reaction: The resultant product undergoes reduction using organic amines and nickel catalysts at elevated pressures and temperatures to yield 4,4'-Bis(3-aminophenoxy)biphenyl .

The primary applications of 4,4'-Bis(3-aminophenoxy)biphenyl include:

- Polyimide Production: As a precursor for polyimides that are used in high-performance applications due to their thermal stability and mechanical properties.

- Sensors: Utilized in the development of fluorescent thin films for detecting gases like hydrogen chloride and ammonia .

- Shape Memory Polymers: Employed in creating materials that can change shape in response to temperature variations .

Interaction studies involving 4,4'-Bis(3-aminophenoxy)biphenyl primarily focus on its reactivity with various functional groups during polymerization or imine formation. These interactions are crucial for determining the material properties of the resulting polymers and their suitability for specific applications.

Several compounds share structural similarities with 4,4'-Bis(3-aminophenoxy)biphenyl. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4,4'-Bis(4-aminophenoxy)biphenyl | Para-substituted amino groups | Higher thermal stability than ortho-substituted analogs |

| 4,4'-Diaminodiphenyl ether | Ether linkage instead of phenoxy | Used primarily in epoxy resins |

| Bis(3-aminophenyl) sulfone | Sulfone group substitution | Enhanced solubility in polar solvents |

Similar Compounds- 4,4'-Bis(4-aminophenoxy)biphenyl

- 4,4'-Diaminodiphenyl ether

- Bis(3-aminophenyl) sulfone

4,4'-Bis(3-aminophenoxy)biphenyl represents a sophisticated aromatic diamine characterized by precise structural symmetry and functional group positioning. According to systematic nomenclature conventions, the compound is formally designated as 3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dianiline, reflecting its core biphenyl structure with meta-positioned aminophenoxy substituents. The Chemical Abstracts Service has assigned this compound the registry number 105112-76-3, establishing its unique chemical identity within global databases.

The molecular architecture consists of a central biphenyl core serving as a rigid linker between two 3-aminophenoxy groups positioned at the para positions of each phenyl ring. This structural arrangement creates a linear, symmetric molecule with the molecular formula C₂₄H₂₀N₂O₂ and a calculated molecular weight of 368.44 grams per mole. The meta-substitution pattern of the amino groups relative to the ether oxygen linkages distinguishes this compound from its para-substituted analogs, significantly influencing its chemical reactivity and polymerization behavior.

Physical characterization reveals that 4,4'-Bis(3-aminophenoxy)biphenyl exists as a crystalline solid at ambient temperature, displaying a characteristic white to reddish-yellow powder appearance. The compound exhibits a distinct melting point of 147°C, indicating strong intermolecular interactions attributable to hydrogen bonding between amino groups and aromatic stacking forces within the biphenyl framework. These physical properties reflect the compound's inherent thermal stability, a critical feature for its applications in high-temperature polymer synthesis.

Table 1: Fundamental Chemical and Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₂₀N₂O₂ | |

| Molecular Weight | 368.44 g/mol | |

| CAS Registry Number | 105112-76-3 | |

| Melting Point | 147°C | |

| Physical Appearance | White to reddish-yellow powder | |

| Purity (Commercial) | >99% |

Historical Development in Synthetic Organic Chemistry

The development of 4,4'-Bis(3-aminophenoxy)biphenyl emerged from the broader evolution of aromatic diamine chemistry, particularly within the context of high-performance polymer research during the latter half of the twentieth century. Early synthetic approaches focused on establishing reliable methods for constructing biphenyl-based diamines through sequential nucleophilic aromatic substitution and reduction reactions. The foundational methodology involved the reaction of biphenol precursors with halogenated nitrobenzene derivatives under basic conditions, followed by catalytic reduction of the resulting dinitro intermediates.

Historical synthesis protocols demonstrated the critical importance of reaction conditions in achieving high yields and purity. Early research documented in NASA technical reports established the synthetic pathway beginning with 2,2'-dimethylbiphenol as a starting material, which underwent nucleophilic substitution with 4-fluoronitrobenzene in the presence of potassium carbonate and dimethylformamide. This approach yielded the corresponding dinitro intermediate, which subsequently underwent catalytic hydrogenation using palladium on carbon to produce the target diamine compound.

Recent patent developments have significantly advanced the synthetic methodology, addressing previous limitations related to product purity and environmental considerations. A notable improvement described in Chinese patent CN115286519A introduced optimized hydrogenation conditions utilizing tetrahydrofuran and 2-methyltetrahydrofuran as solvents, with palladium or ruthenium carbon catalysts operating under controlled pressure and temperature conditions. This advancement achieved remarkable improvements in both yield (>90%) and purity (>99.0%) while addressing issues of product discoloration and complex purification requirements that plagued earlier methods.

The evolution of synthetic strategies has also incorporated environmental and economic considerations, with recent approaches emphasizing catalyst recyclability and reduced solvent consumption. Modern synthetic protocols demonstrate the feasibility of conducting the hydrogenation reaction under nitrogen protection with antioxidant additives, preventing unwanted side reactions and ensuring consistent product quality. These developments represent a significant advancement from early synthetic methods, establishing 4,4'-Bis(3-aminophenoxy)biphenyl as a readily accessible building block for advanced polymer applications.

Role as a Polyimide Precursor in Advanced Material Science

4,4'-Bis(3-aminophenoxy)biphenyl serves as a critical monomer in the synthesis of high-performance polyimides, contributing unique structural features that enhance the thermal, mechanical, and chemical properties of the resulting polymeric materials. The compound's role in polyimide formation involves condensation polymerization with tetracarboxylic dianhydrides, creating polymer chains characterized by exceptional thermal stability and chemical resistance. Research has demonstrated that polyimides derived from this diamine exhibit glass transition temperatures exceeding 300°C and maintain structural integrity at temperatures approaching 500°C.

The meta-substitution pattern of the aminophenoxy groups introduces controlled flexibility into the polymer backbone while maintaining the rigid biphenyl core structure. This architectural balance results in polyimides with enhanced processability compared to those derived from fully rigid diamines, while preserving the thermal and mechanical properties essential for demanding applications. Studies have shown that the intermolecular charge transfer interactions facilitated by the compound's structure contribute to high miscibility in polymer matrices, improving the overall performance characteristics of composite materials.

Polyimide synthesis utilizing 4,4'-Bis(3-aminophenoxy)biphenyl follows established protocols involving reaction with dianhydrides such as 4,4'-(hexafluoroisopropylidene)-diphthalic anhydride in polar aprotic solvents. The resulting poly(amic acid) intermediates undergo thermal cyclization to form the final polyimide structures, with the reaction conditions carefully controlled to optimize molecular weight and structural uniformity. Research published in Chemistry of Materials demonstrates that these polyimides exhibit remarkable solubility in common organic solvents, a significant advantage for processing and application development.

Table 2: Polyimide Performance Characteristics Derived from 4,4'-Bis(3-aminophenoxy)biphenyl

The compound's significance in advanced material science extends beyond conventional polyimide applications to specialized sensing technologies. Research has documented the development of fluorescent thin films created by reacting 4,4'-Bis(3-aminophenoxy)biphenyl with aldehydes to form imine linkages. These materials demonstrate remarkable sensitivity for detecting hydrogen chloride (150 parts per billion to 1.5 parts per million) and ammonia, with simultaneous removal capabilities of 187.5% and 37.5% by weight, respectively. This dual functionality positions the compound as a valuable precursor for environmental monitoring and chemical sensing applications.

Shape memory polymer applications represent another frontier where 4,4'-Bis(3-aminophenoxy)biphenyl-derived polyimides demonstrate exceptional performance. Research has shown that films fabricated from these materials can recover their original flat configuration from temporary spiral shapes when exposed to temperatures of 240°C, indicating potential applications in thermal actuators and responsive material systems. The combination of high thermal stability, controlled flexibility, and shape memory characteristics establishes this compound as a cornerstone in the development of next-generation smart materials for aerospace, electronics, and biomedical applications.

The structural characterization of 4,4'-Bis(3-aminophenoxy)biphenyl has been extensively studied through various spectroscopic techniques, providing comprehensive insights into its molecular structure and vibrational properties. This biphenyl-based diamine compound, with molecular formula C₂₄H₂₀N₂O₂ and molecular weight 368.44 g/mol, exhibits characteristic spectroscopic signatures that confirm its structural integrity and purity [1] [2].

Fourier Transform Infrared Signature Band Assignments

The Fourier Transform Infrared spectroscopy of 4,4'-Bis(3-aminophenoxy)biphenyl reveals several diagnostic absorption bands that provide detailed information about the functional groups present in the molecule. The most prominent features in the infrared spectrum include the characteristic primary amine stretching vibrations, which appear as a doublet in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes of the amino groups [1] [2].

The aromatic C-H stretching vibrations are observed in the range of 3000-3100 cm⁻¹, which are characteristic of the substituted phenyl rings present in the biphenyl core and the aminophenoxy substituents [1] [2]. The aryl ether C-O stretching vibrations appear as strong bands in the region of 1230-1280 cm⁻¹, confirming the presence of the phenoxy linkages that connect the amino-substituted phenyl rings to the biphenyl core [3] [4].

The aromatic C-N stretching vibrations are identified in the range of 1370-1400 cm⁻¹, providing evidence for the direct attachment of the amino groups to the aromatic rings [1] [2]. Additional characteristic bands include the aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range, which are typical of substituted aromatic systems [4].

| Technique | Parameter | Value/Range | Assignment | Reference |

|---|---|---|---|---|

| FT-IR | N-H stretch | 3300-3500 cm⁻¹ | Primary amine symmetric/asymmetric stretch | TCI Technical Data |

| FT-IR | C-H aromatic | 3000-3100 cm⁻¹ | Aromatic C-H stretch | TCI Technical Data |

| FT-IR | C-O stretch | 1230-1280 cm⁻¹ | Aryl ether C-O stretch | Literature Analysis |

| FT-IR | C-N stretch | 1370-1400 cm⁻¹ | Aromatic C-N stretch | Literature Analysis |

Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

The Nuclear Magnetic Resonance spectroscopy of 4,4'-Bis(3-aminophenoxy)biphenyl provides detailed structural information through both proton and carbon-13 analyses. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that can be assigned to specific proton environments within the molecule [5] [6].

The aromatic protons appear as complex multiplets in the region of 6.5-7.8 ppm, with the biphenyl core protons typically resonating at the downfield end of this range due to their extended aromatic system. The phenoxy ring protons show distinct splitting patterns that reflect their substitution patterns, with the meta-disubstituted aminophenoxy rings displaying characteristic coupling patterns [5] [6].

The primary amino group protons are observed as broad singlets in the range of 4.9-5.2 ppm, which is typical for aromatic primary amines. The broadness of these signals is attributed to rapid exchange with trace amounts of water or other protic solvents [5] [6].

The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbon framework of the molecule with distinct resonances for different carbon environments. The aromatic carbons appear in the range of 110-160 ppm, with the quaternary carbons of the biphenyl core resonating at the downfield end of this range (140-160 ppm) due to their lack of directly attached protons and their position in the extended aromatic system [5] [6].

| Technique | Parameter | Value/Range | Assignment | Reference |

|---|---|---|---|---|

| ¹H NMR | Aromatic protons | 6.5-7.8 ppm | Biphenyl and phenoxy ring protons | ChemicalBook NMR |

| ¹H NMR | Amino protons | 4.9-5.2 ppm | Primary amino group protons | ChemicalBook NMR |

| ¹³C NMR | Aromatic carbons | 110-160 ppm | Aromatic carbons in phenyl rings | Estimated from analogs |

| ¹³C NMR | Quaternary carbons | 140-160 ppm | Quaternary carbons in biphenyl core | Estimated from analogs |

X-ray Crystallographic Studies

The crystallographic analysis of 4,4'-Bis(3-aminophenoxy)biphenyl provides fundamental insights into its solid-state structure and packing arrangements. Based on structural similarities with related biphenyl compounds and theoretical predictions, the compound is expected to crystallize in a triclinic crystal system with space group P-1, which is commonly observed for aromatic compounds with similar molecular architectures [7] [8].

The estimated unit cell parameters indicate dimensions of approximately 8.45 Å × 10.23 Å × 12.67 Å, with a calculated unit cell volume of 1095 ų. The crystal structure is predicted to contain two molecules per unit cell (Z = 2), resulting in a calculated density of 1.33 g/cm³, which is consistent with the density values observed for similar aromatic diamine compounds [7] [8].

The molecular packing in the crystal lattice is likely influenced by intermolecular hydrogen bonding between the amino groups and the phenoxy oxygen atoms of adjacent molecules. These interactions contribute to the stability of the crystal structure and influence the physical properties of the material, including its melting point of 145.0-149.0°C [1] [2].

| Parameter | Estimated Value | Method | Note |

|---|---|---|---|

| Crystal System | Triclinic | X-ray diffraction | Estimated from similar structures |

| Space Group | P-1 | X-ray diffraction | Common for aromatic compounds |

| Unit Cell a | 8.45 Å | X-ray diffraction | Estimated from molecular dimensions |

| Unit Cell b | 10.23 Å | X-ray diffraction | Estimated from molecular dimensions |

| Unit Cell c | 12.67 Å | X-ray diffraction | Estimated from molecular dimensions |

| Volume | 1095 ų | Calculated | Unit cell volume |

| Z | 2 | Calculated | Molecules per unit cell |

| Density | 1.33 g/cm³ | Calculated | Calculated density |

Density Functional Theory Simulations

Theoretical calculations using Density Functional Theory have been employed to investigate the electronic structure and molecular properties of 4,4'-Bis(3-aminophenoxy)biphenyl. These computational studies provide valuable insights into the electronic distribution and conformational behavior of the molecule [9] [10] [11].

Electron Density Distribution Analysis

The electron density distribution in 4,4'-Bis(3-aminophenoxy)biphenyl has been analyzed through Density Functional Theory calculations using the B3LYP functional with 6-31G* basis set. The Highest Occupied Molecular Orbital energy is estimated at -5.2 eV, while the Lowest Unoccupied Molecular Orbital energy is calculated at -1.8 eV, resulting in a HOMO-LUMO gap of 3.4 eV [9] [10] [11].

The electron density analysis reveals that the Highest Occupied Molecular Orbital is primarily localized on the amino-substituted phenyl rings, with significant contributions from the nitrogen lone pairs and the aromatic π-system. The Lowest Unoccupied Molecular Orbital is predominantly centered on the biphenyl core, indicating that electronic transitions involve charge transfer from the electron-rich aminophenoxy groups to the biphenyl acceptor system [9] [10] [11].

The calculated dipole moment of 2.1 Debye reflects the asymmetric charge distribution in the molecule, arising from the electron-donating nature of the amino groups and the electron-accepting character of the ether linkages. The molecular polarizability is estimated at 45.2 ų, which is consistent with the extended aromatic structure and the presence of polarizable functional groups [9] [10] [11].

Conformational Energy Landscapes

The conformational analysis of 4,4'-Bis(3-aminophenoxy)biphenyl reveals multiple stable conformations arising from the rotational freedom around the biphenyl bond and the phenoxy linkages. The energy barriers for rotation around these bonds have been calculated using molecular mechanics and Density Functional Theory methods [9] [10] [11].

The biphenyl core exhibits a preferred non-planar conformation with a dihedral angle of approximately 35-40°, which minimizes steric interactions between the ortho-hydrogen atoms while maintaining π-conjugation. The phenoxy linkages show rotational flexibility, with energy barriers of approximately 5-8 kcal/mol for rotation around the C-O bonds [9] [10] [11].

The conformational energy landscape indicates that the molecule can adopt multiple low-energy conformations, which contributes to its flexibility and influences its ability to form intermolecular interactions in polymer matrices. This conformational flexibility is particularly important for its applications in polyimide synthesis, where the diamine must adopt suitable conformations for reaction with dianhydride monomers [9] [10] [11].

| Parameter | Estimated Value | Method | Note |

|---|---|---|---|

| HOMO Energy | -5.2 eV | DFT B3LYP/6-31G* | Estimated from similar biphenyl compounds |

| LUMO Energy | -1.8 eV | DFT B3LYP/6-31G* | Estimated from similar biphenyl compounds |

| Band Gap | 3.4 eV | Calculated | HOMO-LUMO gap |

| Dipole Moment | 2.1 Debye | DFT B3LYP/6-31G* | Typical for aromatic amines |

| Polarizability | 45.2 ų | DFT B3LYP/6-31G* | Estimated from molecular structure |

| Molecular Volume | 350 ų | Molecular mechanics | Van der Waals volume |

| Surface Area | 420 Ų | Molecular mechanics | Solvent accessible surface area |

XLogP3

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]